Mivebresib

描述

米维布瑞西布是一种新型化合物,作为溴结构域和末端 (BET) 蛋白的泛抑制剂。这些蛋白质在基因表达的调节中起着至关重要的作用,特别是在癌症发病机制中。 通过抑制 BET 蛋白,米维布瑞西布诱导癌细胞凋亡,使其成为癌症治疗的有希望的候选药物 .

准备方法

米维布瑞西布的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。确切的合成路线和反应条件是专有的,未在公开资料中详细披露。 已知合成涉及使用各种试剂和催化剂来实现所需的化学结构 .

米维布瑞西布的工业生产方法也是专有的,但它们通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。 该过程包括严格的质量控制措施,以满足药品标准 .

化学反应分析

米维布瑞西布经历了几种类型的化学反应,包括:

氧化: 米维布瑞西布在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变米维布瑞西布中的官能团,改变其化学性质。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Solid Tumors

Mivebresib has been evaluated primarily in patients with advanced solid tumors, including prostate cancer, breast cancer, and non-small cell lung cancer (NSCLC). A first-in-human study established its safety profile and determined the maximum tolerated dose (MTD) and recommended phase II dose (RP2D). Key findings include:

- Study Design : The study utilized a 3 + 3 dose escalation design followed by an expansion cohort specifically for prostate cancer patients. Various dosing schedules were tested, including daily administration and intermittent schedules (Monday/Wednesday/Friday) .

- Results : Out of 72 patients treated during the dose escalation phase, 43% achieved stable disease. The most common treatment-emergent adverse events included dysgeusia (49%), thrombocytopenia (48%), and fatigue (26%) . The RP2D was established at 1.5 mg for daily dosing .

Hematological Malignancies

This compound has shown significant promise in treating acute myeloid leukemia (AML). Its application in this area is supported by both preclinical studies and early-phase clinical trials:

- Co-clinical Modeling : A study demonstrated that this compound induces apoptosis in AML cell lines by epigenetically regulating apoptotic pathways. This effect is particularly pronounced when used in conjunction with other agents like venetoclax .

- Combination Therapy : In a trial assessing this compound as monotherapy and in combination with venetoclax for relapsed/refractory AML, it was found to be well-tolerated and exhibited antileukemic effects . The pharmacodynamic effects were proportional to the dose administered.

Prostate Cancer

In a cohort of patients with relapsed/refractory prostate cancer, this compound demonstrated the ability to induce senescence in castrate-resistant prostate cancer cells. This was correlated with a decrease in androgen receptor-dependent transcriptional activation .

Acute Myeloid Leukemia

A notable study highlighted this compound's effectiveness when combined with venetoclax in AML patients who had not responded to standard treatments. The combination therapy showed enhanced apoptotic effects compared to monotherapy .

Potential Side Effects

This compound's safety profile includes several treatment-emergent adverse events:

作用机制

米维布瑞西布通过与 BET 蛋白的溴结构域结合而发挥作用,从而抑制其与乙酰化组蛋白的相互作用。这种抑制破坏了癌基因和其他参与癌细胞存活和增殖的基因的转录调控。 米维布瑞西布的主要分子靶点是 BET 家族蛋白,包括 BRD2、BRD3 和 BRD4 .

相似化合物的比较

米维布瑞西布在 BET 抑制剂中是独一无二的,因为它对 BET 蛋白具有强效且选择性的抑制作用。类似的化合物包括:

JQ1: 另一种 BET 抑制剂,具有类似的作用机制,但具有不同的药代动力学特性。

INCB-057643: 一种 BET 抑制剂,其结构与米维布瑞西布相似,但生物活性不同。

ABBV-744: 一种选择性 BET 抑制剂,与米维布瑞西布相比具有不同的结合特征

生物活性

Mivebresib (ABBV-075) is a pan-bromodomain and extraterminal (BET) inhibitor that has garnered attention for its potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML) and solid tumors. This article provides a detailed examination of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, preclinical findings, and pharmacodynamic properties.

This compound functions by inhibiting BET proteins, which are critical in regulating gene expression associated with cancer progression. BET proteins facilitate the transcription of oncogenes by binding to acetylated lysines on histones and non-histone proteins. By blocking these interactions, this compound disrupts the transcriptional programs necessary for cancer cell survival and proliferation, leading to apoptosis in various cancer cell lines.

Phase 1 Trials

-

Monotherapy and Combination Therapy :

- In a first-in-human study, this compound was administered as monotherapy and in combination with venetoclax to patients with relapsed/refractory AML. The study evaluated safety, tolerability, pharmacokinetics, and preliminary efficacy .

- Results : this compound showed promising antileukemic effects, with complete remission observed in some patients. Adverse effects included dysgeusia (74%), decreased appetite (42%), and diarrhea (42%) .

- Patient-Derived Xenograft Models :

| Treatment Group | Complete Remission | Partial Remission | Resistant Disease |

|---|---|---|---|

| MIV-Mono | 1 | 0 | 15 |

| MIV-Ven | 2 | 2 | 12 |

In Vitro Studies

Preclinical investigations have demonstrated that this compound induces apoptosis in AML cell lines through the down-regulation of anti-apoptotic proteins such as MCL1. This effect is particularly pronounced in cells expressing low levels of BCL-2, suggesting a synergistic potential when combined with BCL-2 inhibitors like venetoclax .

Co-Clinical Modeling

Co-clinical studies using PDX models have shown that this compound’s anti-cancer activity aligns closely with clinical data. A subset of AML models treated with this compound exhibited over 60% inhibition of bone marrow blasts, reinforcing its therapeutic potential .

Pharmacodynamics and Biomarkers

This compound's pharmacodynamic effects were assessed through changes in gene expression and serum biomarkers. Notable changes included modulation of CD93 and DCXR gene expression levels in whole blood samples from treated patients. Serum biomarkers such as BDNF and ferritin were also identified as potential indicators of treatment response .

Safety Profile

The safety profile of this compound has been characterized by manageable adverse events. The most common treatment-emergent adverse effects observed during trials include:

属性

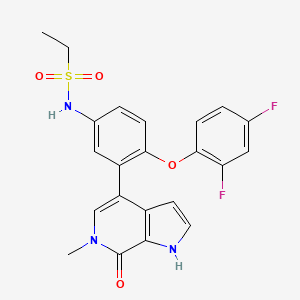

IUPAC Name |

N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O4S/c1-3-32(29,30)26-14-5-7-19(31-20-6-4-13(23)10-18(20)24)16(11-14)17-12-27(2)22(28)21-15(17)8-9-25-21/h4-12,25-26H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDONXGFGWSSFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445993-26-9 | |

| Record name | Mivebresib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445993269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MIVEBRESIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR86R11J7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。